Cas no 1938-82-5 (2,7-Naphthalenedisulfonicacid, 3-[2-(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy-)

2,7-Naphthalenedisulfonicacid, 3-[2-(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy- structure
1938-82-5 structure
Product Name:2,7-Naphthalenedisulfonicacid, 3-[2-(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy-
Numero CAS:1938-82-5
MF:C16H12ClN2O11PS2
MW:538.830041885376
CID:228348
PubChem ID:135702963
Update Time:2025-04-19

2,7-Naphthalenedisulfonicacid, 3-[2-(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,7-Naphthalenedisulfonicacid, 3-[2-(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy-
    • 3-[(4-chloro-2-phosphonophenyl)hydrazinylidene]-5-hydroxy-4-oxonaphthalene-2,7-disulfonic acid
    • 3-[(4-Chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid
    • DTXSID70723799
    • 3-[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid
    • AKOS015902830
    • 3-[2-(4-Chloro-2-phosphonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
    • Chlorophosphonazo I
    • FT-0697052
    • 1938-82-5
    • SCHEMBL16143776
    • MDL: MFCD09753071
    • Inchi: 1S/C16H12ClN2O11PS2/c17-8-1-2-10(12(5-8)31(22,23)24)18-19-15-13(33(28,29)30)4-7-3-9(32(25,26)27)6-11(20)14(7)16(15)21/h1-6,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30)/b19-18+
    • Chiave InChI: MEAUOUSSRBVKRD-VHEBQXMUSA-N
    • Sorrisi: ClC1C=CC(=C(C=1)P(=O)(O)O)/N=N/C1=C(C2C(=CC(=CC=2C=C1S(=O)(=O)O)S(=O)(=O)O)O)O

Proprietà calcolate

  • Massa esatta: 755.89588
  • Massa monoisotopica: 537.9308662g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 5
  • Complessità: 1010
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 248Ų

Proprietà sperimentali

  • Densità: 2.03±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Solubile (260 g/l) (25°C),
  • PSA: 313.7
  • LogP: 3.22300
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso